

# A Comparative Guide to Inter-Laboratory Quantification of Ticagrelor Impurities

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## Compound of Interest

Compound Name: *Ticagrelor impurity 2-d7*

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For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Ticagrelor is critical for ensuring drug safety and efficacy. While direct inter-laboratory comparison studies on Ticagrelor impurity quantification are not readily available in the public domain, a comprehensive analysis of various validated analytical methods from different research publications can provide valuable insights. This guide synthesizes data from multiple studies to offer a comparative overview of high-performance liquid chromatography (HPLC) methods for Ticagrelor impurity analysis.

## Experimental Protocols

The methodologies for quantifying Ticagrelor and its impurities predominantly utilize Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). While specific parameters vary, a general workflow can be established. The primary differences lie in the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

General Experimental Workflow:

- **Sample Preparation:** Ticagrelor bulk drug or formulation is accurately weighed and dissolved in a suitable diluent, often the mobile phase itself, to achieve a known concentration.
- **Chromatographic Separation:** The prepared sample is injected into an HPLC system. The separation of Ticagrelor from its impurities is achieved on a stationary phase (e.g., C18 or C8 column) with a specific mobile phase pumped at a constant flow rate.

- Detection: As the separated components elute from the column, they are detected by a UV detector at a specific wavelength where Ticagrelor and its impurities show significant absorbance.
- Quantification: The concentration of each impurity is determined by comparing its peak area to that of a reference standard of known concentration.

Below are the detailed experimental conditions from several published methods:

#### Method 1:

- Stationary Phase: Kromasil C18 column (250×4.6 mm, 5 μ)[\[1\]](#)
- Mobile Phase: Aqueous buffer (containing 0.5 ml formic acid and triethylamine each in water) and acetonitrile in the ratio of 50:50 v/v[\[1\]](#)
- Flow Rate: 1.3 ml/min[\[1\]](#)
- Detection Wavelength: 256 nm[\[1\]](#)
- Run Time: 6 min[\[1\]](#)

#### Method 2:

- Stationary Phase: Waters X Select CSH Phenyl-Hexyl (150mm X 4.6mm, 3.5μm)
- Mobile Phase: 70% Methanol in water (isocratic)
- Flow Rate: 1 mL/min
- Detection Wavelength: 298 nm (using a PDA detector)

#### Method 3:

- Stationary Phase: Reverse phase C-18 (250 × 4.6mm, 5μ)[\[2\]](#)
- Mobile Phase: Acetonitrile and buffer solution (75:25)[\[2\]](#)
- Flow Rate: 1.10 ml/min[\[2\]](#)

- Detection Wavelength: 256 nm[2]

Method 4:

- Stationary Phase: Zorbax Plus C8 column (150 × 4.6 mm, 5.0 µm)[3]
- Mobile Phase: Acetonitrile: 50 mM Ammonium acetate (57:43, v/v), pH adjusted to 8.2 with 6 M ammonium hydroxide[3]
- Flow Rate: 0.7 mL/min[3]
- Detection Wavelength: 270 nm[3]

## Data Presentation

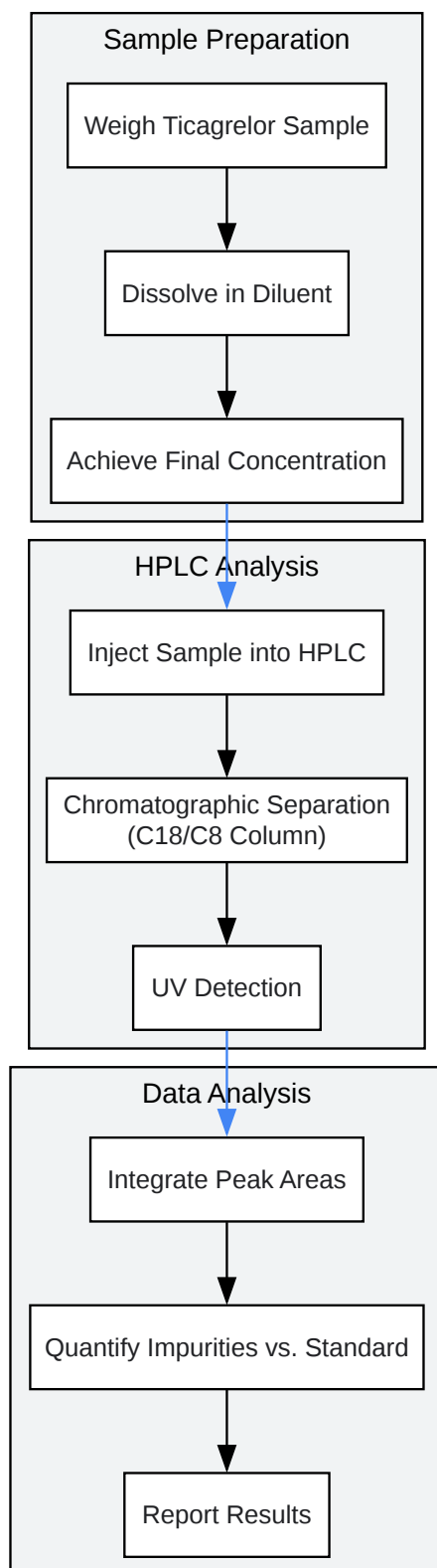
The performance of these analytical methods is evaluated based on several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

These parameters include linearity, precision, and accuracy.

Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range	20-90 ppm[1]	1-100 µg/mL	10-100 µg/ml[4]	Not Specified
Correlation Coefficient (r <sup>2</sup> )	0.9956[1]	Not Specified	0.9967[4]	> 0.99[3]
Intra-day Precision (%RSD)	0.069%[1]	0.22-2.59%	< 2%	< 2% (for Ticagrelor), < 6% (for impurities)[3]
Inter-day Precision (%RSD)	Not Specified	0.86-2.80%	0.01-0.02%[4]	< 2% (for Ticagrelor), < 6% (for impurities)[3]
Accuracy (% Recovery)	99.93%[1]	Not Specified	99.6 - 99.75%[4]	98%-102%[2]
LOD (µg/ml)	Not Specified	Not Specified	0.971 µg/ml[4]	2.0 and 0.2 µg/mL (for two impurities)[3]
LOQ (µg/ml)	Not Specified	Not Specified	Not Specified	2.0 and 0.2 µg/mL (for two impurities)[3]

## Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the quantification of Ticagrelor impurities using HPLC.



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Caption: Generalized workflow for Ticagrelor impurity quantification by HPLC.

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## References

- 1. researchgate.net [researchgate.net]
- 2. qtanalytics.in [qtanalytics.in]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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